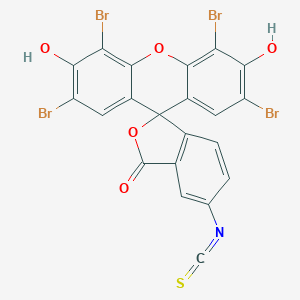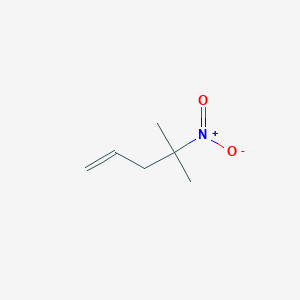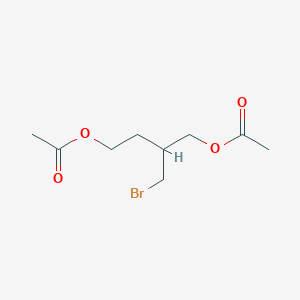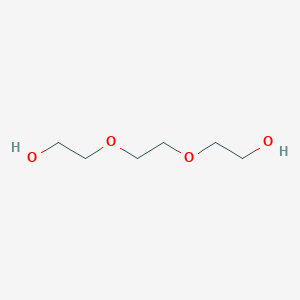
Eosinisothiocyanat
Übersicht
Beschreibung
Eosin isothiocyanate (EITC) is a derivative of eosin that has been studied for its potential in various chemical and biological applications. It is known for its ability to sensitize photo-hemolysis of human erythrocytes more effectively than eosin itself, particularly when matched for absorbance in the reaction medium . EITC's phototoxicity persists even after cells are treated with the sensitizer and washed extensively, unlike eosin . This characteristic makes EITC a potent membrane oxidant, primarily through the generation of singlet oxygen .
Synthesis Analysis
The synthesis of compounds using eosin isothiocyanate derivatives has been explored in several studies. For instance, eosin Y has been used as an organophotoredox catalyst in the visible-light-promoted aerobic oxidative cyclization of 2-aminobenzothiazole from arylisothiocyanate and secondary amines . This process is noted for its mildness, efficiency, and use of air and visible light as sustainable reagents . Another synthesis approach involves the formation of 3-aminoimidazo[1,2-a]pyridines via a multicomponent reaction using eosin Y as a photocatalyst under visible light . This method is highlighted for its environmentally friendly nature and the ability to tolerate a wide range of functional groups .
Molecular Structure Analysis
The interaction of EITC with the band 3 protein of human erythrocytes has been characterized, revealing insights into the molecular structure and binding sites of EITC . The binding of EITC to erythrocyte ghosts is pH-dependent, with a maximal reaction rate at about pH 6.4, and involves a two-step reaction: a fast ionic-binding reaction followed by a slow covalent-binding reaction . The involvement of histidine residues in the interaction is suggested by the induced circular dichroism (CD) spectrum of the EITC-ghost system .
Chemical Reactions Analysis
EITC's chemical reactivity is influenced by the medium in which it is present. The fluorescence of eosin-5-isothiocyanate (eosin-ITC), a related compound, is significantly affected by pH, organic solvents, and surfactants . The fluorescence intensity of eosin-ITC is higher in weak acidic media and is sensitive to pH changes . Additionally, the interaction with surfactants like CTMAB shows electric selectivity, with different effects below and above the critical micelle concentration (cmc) .
Physical and Chemical Properties Analysis
The physical and chemical properties of EITC are closely related to its fluorescence behavior, which is a key feature for its use as a luminescent marker . The fluorescence intensity is not only pH-sensitive but also increases in the presence of micelles or high organic solvent content . These properties are crucial for the practical application of EITC in various analytical and diagnostic techniques.
Wissenschaftliche Forschungsanwendungen
Multifunktioneller Farbstoff
Eosinisothiocyanat ist ein multifunktioneller Farbstoff . Farbstoffe sind wichtige Werkzeuge in biologischen Experimenten, da sie Forschern helfen können, Zellstrukturen zu beobachten und zu analysieren .
Biomolekülverfolgung
Diese Verbindung kann verwendet werden, um Biomoleküle zu verfolgen . Dies ist besonders nützlich in Studien, in denen die Bewegung und Interaktionen spezifischer Biomoleküle überwacht werden müssen .
Bewertung der Zellfunktion
This compound kann verwendet werden, um Zellfunktionen zu bewerten . Dies kann wertvolle Einblicke in die Reaktion von Zellen auf verschiedene Reize oder Bedingungen liefern .
Unterscheidung von Zelltypen
Es kann verwendet werden, um zwischen verschiedenen Zelltypen zu unterscheiden . Dies ist besonders nützlich in der Forschung, in der es entscheidend ist, die Rolle spezifischer Zelltypen zu verstehen .
Nachweis von Biomolekülen
This compound kann verwendet werden, um Biomoleküle nachzuweisen . Dies kann besonders nützlich bei diagnostischen Anwendungen sein, bei denen das Vorhandensein bestimmter Biomoleküle auf bestimmte Gesundheitszustände hindeuten kann
Wirkmechanismus
Target of Action
Eosin isothiocyanate, also known as Eosine-5-isothiocyanate, primarily targets amino groups on proteins . It is used as a red fluorescent label to mark these groups . Additionally, it can act as a reversible inhibitor of the erythrocyte calcium pump .
Mode of Action
Eosin isothiocyanate interacts with its targets by binding to the amino groups on proteins . This interaction results in the proteins being labeled with a red fluorescent tag, which can be detected in subsequent analyses . When acting as an inhibitor of the erythrocyte calcium pump, it reversibly binds to the pump, affecting its function .
Biochemical Pathways
Its role as a reversible inhibitor of the erythrocyte calcium pump indicates that it may affect calcium transport and homeostasis within erythrocytes .
Pharmacokinetics
It is known to besoluble in DMSO , which may influence its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The primary result of eosin isothiocyanate’s action is the labeling of amino groups on proteins with a red fluorescent tag . This allows for the visualization and tracking of these proteins in various biological and biochemical studies. When acting as an inhibitor of the erythrocyte calcium pump, it can affect calcium transport within erythrocytes .
Action Environment
The action of eosin isothiocyanate can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the presence of this solvent can affect its bioavailability and efficacy . Additionally, it should be stored at room temperature, in the dark, and under desiccating conditions to maintain its stability .
Safety and Hazards
Zukünftige Richtungen
Eosin-mediated photo-redox polymerization has demonstrated applications in biosensors as a signal amplification method for molecular recognition events . Observing oxygen tolerance limits and experimentally validating the reaction mechanism can help better understand the eosin photopolymerization system and its applications in diagnostic assay signal amplification .
Eigenschaften
IUPAC Name |
2',4',5',7'-tetrabromo-3',6'-dihydroxy-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7Br4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXYXYGSUXANME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7Br4NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70975933 | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
705.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60520-47-0 | |
| Record name | Eosin 5-isothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60520-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eosine-5-isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060520470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',4',5',7'-Tetrabromo-3',6'-dihydroxy-5-isothiocyanato-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70975933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2R)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149330.png)


![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)